molecular formula C15H19NO4 B6355699 (+/-)-cis-Boc-3-amino-1-indanecarboxylic acid CAS No. 903558-61-2

(+/-)-cis-Boc-3-amino-1-indanecarboxylic acid

Cat. No.: B6355699
CAS No.: 903558-61-2
M. Wt: 277.31 g/mol
InChI Key: QJJSDKYXKFGPBO-NEPJUHHUSA-N
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Description

(+/-)-cis-Boc-3-amino-1-indanecarboxylic acid is a compound that belongs to the class of carboxylic acids It is characterized by the presence of a carboxyl group (-COOH) attached to an indane ring system, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring The compound also contains an amino group (-NH2) and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-cis-Boc-3-amino-1-indanecarboxylic acid typically involves the following steps:

    Formation of the Indane Ring System: The indane ring system can be synthesized through various methods, such as Friedel-Crafts alkylation or cyclization of appropriate precursors.

    Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction or by direct amination of the indane ring.

    Protection of the Amino Group: The amino group is protected using the tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Carboxylation: The carboxyl group is introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(+/-)-cis-Boc-3-amino-1-indanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or the amino group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as acyl chlorides or anhydrides for amide formation.

Major Products

    Oxidation Products: Ketones or carboxylic acids.

    Reduction Products: Alcohols or amines.

    Substitution Products: Amides or other derivatives.

Scientific Research Applications

(+/-)-cis-Boc-3-amino-1-indanecarboxylic acid has several scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.

    Biological Studies: As a probe to study enzyme interactions or metabolic pathways.

    Industrial Applications: In the production of polymers or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of (+/-)-cis-Boc-3-amino-1-indanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

(+/-)-cis-Boc-3-amino-1-indanecarboxylic acid can be compared with other similar compounds, such as:

    (+/-)-trans-Boc-3-amino-1-indanecarboxylic acid: Differing in the stereochemistry of the amino group.

    (+/-)-cis-Boc-2-amino-1-indanecarboxylic acid: Differing in the position of the amino group on the indane ring.

    (+/-)-cis-Boc-3-amino-2-indanecarboxylic acid: Differing in the position of the carboxyl group on the indane ring.

The uniqueness of this compound lies in its specific stereochemistry and the presence of both the Boc-protected amino group and the carboxyl group, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

(1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-12-8-11(13(17)18)9-6-4-5-7-10(9)12/h4-7,11-12H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJSDKYXKFGPBO-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C2=CC=CC=C12)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](C2=CC=CC=C12)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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